Magnesate(3-), [N,N-bis[2-[[(carboxy-kappaO)methyl](carboxymethyl)amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium is a complex compound with the molecular formula C14H18MgN3O10.3Na . It is a coordination complex where magnesium is chelated by a ligand containing multiple carboxylate and amino groups. This compound is known for its stability and ability to form strong complexes with metal ions, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium typically involves the reaction of magnesium salts with a ligand precursor under controlled conditions. The ligand precursor is usually synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis to yield the desired ligand .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where the magnesium salt and ligand precursor are mixed in stoichiometric amounts. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ligand can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in studies involving metal ion transport and metabolism.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in processes requiring metal ion sequestration and stabilization.
Mechanism of Action
The mechanism of action of Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium involves the chelation of metal ions through its carboxylate and amino groups. This chelation stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are related to metal ion transport and stabilization .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating ability and used in similar applications.
Nitrilotriacetic acid (NTA): A less complex chelating agent with fewer functional groups.
Uniqueness
Magnesate(3-), N,N-bis[2-[[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium is unique due to its specific ligand structure, which provides multiple points of attachment for metal ions, resulting in highly stable complexes. This makes it particularly effective in applications requiring strong and stable metal ion chelation .
Properties
CAS No. |
68081-74-3 |
---|---|
Molecular Formula |
C14H18MgN3Na3O10 |
Molecular Weight |
481.58 g/mol |
IUPAC Name |
magnesium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Mg.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 |
InChI Key |
KHLLTQULCYNAJG-UHFFFAOYSA-I |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.